molecular formula C8H8BrNS B2599159 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine CAS No. 187604-75-7

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2599159
CAS No.: 187604-75-7
M. Wt: 230.12
InChI Key: AUIBYERXYVUBIL-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine is an organoheterocyclic compound with the molecular formula C8H8BrNS and a molecular weight of 230.12 g/mol . This compound is characterized by a bromine atom attached to a benzothiazine ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazine ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine typically involves the bromination of a benzothiazine precursor. One common method includes the reaction of 2-aminobenzenethiol with bromoacetaldehyde under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazines, while oxidation and reduction can lead to the formation of sulfoxides or sulfides .

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific bromine substitution and the presence of the benzothiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIBYERXYVUBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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